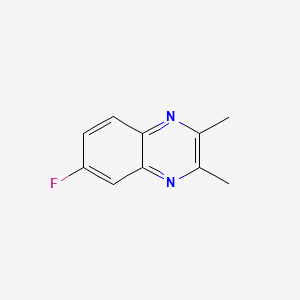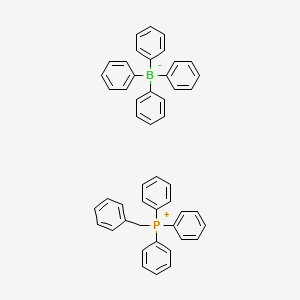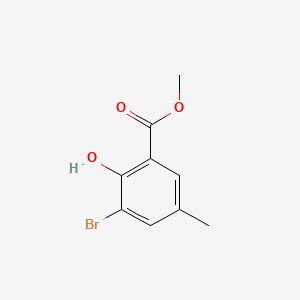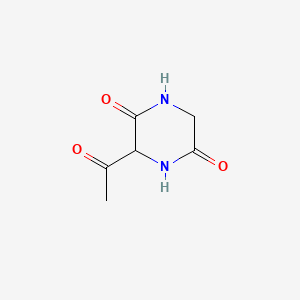
3-Acetylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylpiperazine-2,5-dione is a heterocyclic compound that features a piperazine ring with acetyl and dione functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the self-condensation of glycine to form piperazine-2,5-dione, followed by acetylation with acetyl chloride . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the efficient construction of the piperazine-2,5-dione core .
Industrial Production Methods
Industrial production of 3-acetyl-piperazine-2,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Acetylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functional group to diols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Acetylpiperazine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Piperazine-2,5-dione: The parent compound without the acetyl group.
3-Salicylidene-piperazine-2,5-dione: A derivative with a salicylidene group.
1,4-Diacetyl-piperazine-2,5-dione: A compound with two acetyl groups.
Uniqueness
3-Acetylpiperazine-2,5-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
18746-97-9 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.141 |
IUPAC Name |
3-acetylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(9)5-6(11)7-2-4(10)8-5/h5H,2H2,1H3,(H,7,11)(H,8,10) |
InChI Key |
LSUXOOCSWSZKBM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)NCC(=O)N1 |
Synonyms |
2,5-Piperazinedione, 3-acetyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol](/img/structure/B579573.png)
![ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-](/img/structure/B579576.png)
![(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane]](/img/structure/B579578.png)
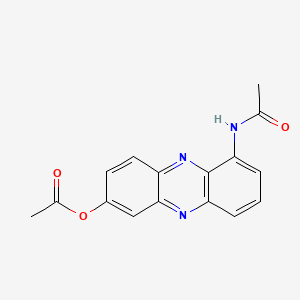
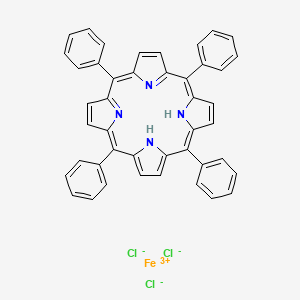
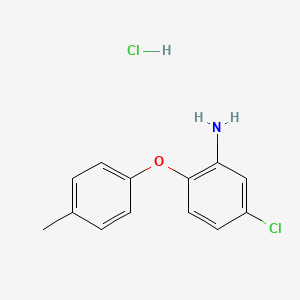
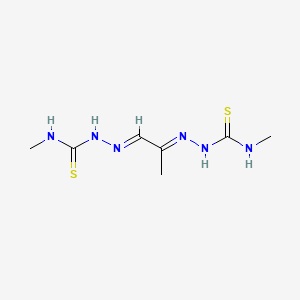
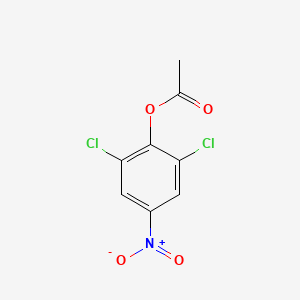
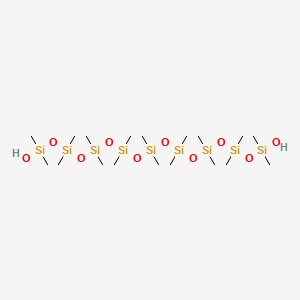

![N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide](/img/structure/B579589.png)
